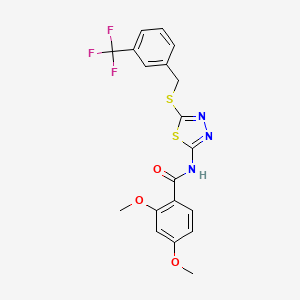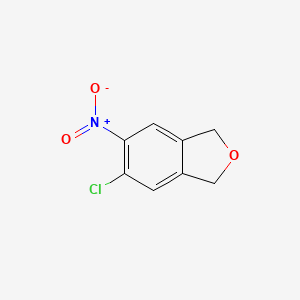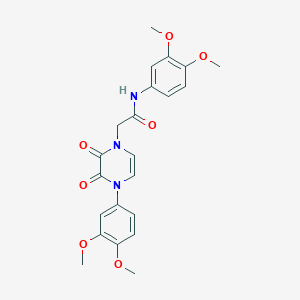![molecular formula C18H17N3O4S2 B2450531 4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide CAS No. 941924-98-7](/img/structure/B2450531.png)
4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide” is a complex organic molecule that contains several functional groups. It has a methoxyphenyl group, a thioether linkage, a nitro group, a benzo[d]thiazol-2-yl group, and a butanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The presence of the nitro group and the thioether linkage could potentially influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the nitro group, for instance, could make the compound susceptible to reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Lipoxygenase Inhibition
- Researchers synthesized a series of compounds, including derivatives similar to 4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide, and evaluated them as lipoxygenase inhibitors. These compounds demonstrated moderately good activities relative to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).
Anti-Hepatic Cancer Activity
- A study conducted on a novel curcumin ester, structurally related to the compound , revealed potential anti-hepatic cancer activities. This indicates the potential of similar compounds in cancer research (S. Srivastava et al., 2017).
Dipeptidyl Peptidase IV Inhibition
- Compounds including derivatives of butanamide, like the one mentioned, have been synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating their potential use in treating type 2 diabetes (Aiko Nitta et al., 2008).
Antitumor Activity
- New drug leads with potential anticancer activity were examined, including compounds structurally related to 4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide. These showed inhibitory effects on the growth of various cancer cell lines, particularly leukemia, lung cancer, and renal cancer (R. Bhole & K. Bhusari, 2011).
Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways
- A study on a dual inhibitor of cyclooxygenase and lipoxygenase pathways, structurally similar to the compound , highlighted its potential in pain and inflammation treatment, along with good gastric tolerance (C. Tordjman et al., 2003).
Antimicrobial and Cytotoxic Activities
- A new series of compounds, including derivatives of butanamide, demonstrated potent antimicrobial and cytotoxic activities. This highlights the potential application of these compounds in antimicrobial and cancer treatment research (Sam Dawbaa et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-13-5-7-14(8-6-13)26-10-2-3-17(22)20-18-19-15-9-4-12(21(23)24)11-16(15)27-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNLXNONLVDHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2450448.png)
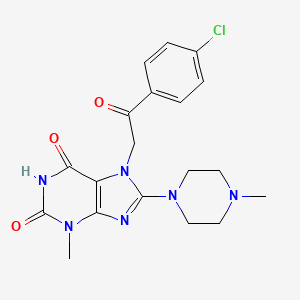
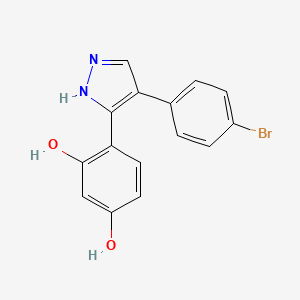

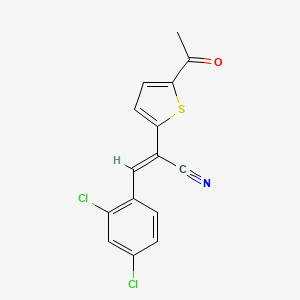
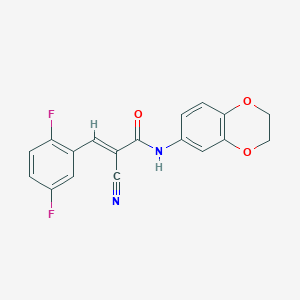
![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2450458.png)
![1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B2450459.png)
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2450460.png)

